molecular formula C11H14N2 B1315417 2-(Benzylamino)-2-methylpropanenitrile CAS No. 99840-51-4

2-(Benzylamino)-2-methylpropanenitrile

Cat. No.: B1315417
CAS No.: 99840-51-4
M. Wt: 174.24 g/mol
InChI Key: HBTDFZYBFUTDRP-UHFFFAOYSA-N
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Description

Benzylamino compounds are a class of organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2). They are commonly used in organic synthesis due to their reactivity .


Synthesis Analysis

Benzylamine, a similar compound, can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia. It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

The molecular structure of benzylamine, a related compound, consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . The exact structure of “2-(Benzylamino)-2-methylpropanenitrile” would need to be determined through further analysis.


Chemical Reactions Analysis

Benzylamines can undergo various chemical reactions, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, benzylamine is a colorless water-soluble liquid .

Scientific Research Applications

Bioactive Precursors in Organic Synthesis

Methyl-2-formyl benzoate, a compound with structural similarities to the query, is known for its variety of pharmacological activities and serves as a significant structure in the search for new bioactive molecules. Its synthetic versatility makes it an excellent precursor for the preparation of compounds with pharmaceutical applications, showcasing the importance of such structures in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).

Biopolymer Modification

Research on xylan derivatives, which involves chemical modification to create biopolymer ethers and esters, demonstrates the potential of using structurally complex molecules for drug delivery applications. Such modifications aim to achieve specific properties by altering functional groups, showcasing the application potential in creating new materials for biomedical uses (Petzold-Welcke et al., 2014).

Metal Passivators and Light-sensitive Materials

5,5′-Methylene-bis(benzotriazole) serves as a versatile intermediate in the preparation of metal passivators and light-sensitive materials. The development of a practical synthesis method for such intermediates highlights their utility in creating materials with specific functions, relevant to green chemistry and environmental sustainability (Gu et al., 2009).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) structures have found extensive applications in supramolecular chemistry due to their ability to self-assemble into nanometer-sized structures. These applications range from nanotechnology to polymer processing and biomedical applications, illustrating the broad utility of certain chemical moieties in designing complex, functional systems (Cantekin et al., 2012).

Sustainable Solvent for Natural Product Extraction

2-Methyloxolane (2-MeOx), though not directly related to the query, represents a bio-based solvent alternative for the extraction of natural products. Its environmental and economic viability as a substitute for conventional solvents underscores the importance of chemical innovation in sustainable practices and the extraction of lipophilic foodstuff and natural products (Rapinel et al., 2020).

Properties

IUPAC Name

2-(benzylamino)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTDFZYBFUTDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540819
Record name 2-(Benzylamino)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99840-51-4
Record name 2-(Benzylamino)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylamino)-2-methylpropanenitrile
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